LogP Comparison: 1-Acetylpiperidine-4-carboxylic acid vs. Piperidine-4-carboxylic acid
1-Acetylpiperidine-4-carboxylic acid exhibits a calculated LogP of -0.28 . This value represents a significant increase in lipophilicity compared to its non-acetylated parent, piperidine-4-carboxylic acid, which is highly polar and freely soluble in water . This differentiation is critical for applications requiring improved membrane permeability or altered partitioning behavior.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.28 (calculated) |
| Comparator Or Baseline | Piperidine-4-carboxylic acid (highly water-soluble, LogP not typically reported due to high polarity) |
| Quantified Difference | Significant increase in LogP, shifting from a highly polar to a moderately polar compound. |
| Conditions | Calculated values based on XLogP3 algorithm. |
Why This Matters
The increased lipophilicity of the acetylated derivative can enhance its utility as an intermediate in the synthesis of CNS-active drug candidates, where blood-brain barrier penetration is often correlated with higher LogP values.
